molecular formula C10H8N4 B8036852 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile

5-amino-1-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B8036852
M. Wt: 184.20 g/mol
InChI Key: VADAXFFKBYFMHB-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be carried out in the presence of various catalysts, such as alumina-silica-supported manganese dioxide, under mild conditions in water . The reaction yields the desired compound in high purity and yield.

Industrial Production Methods

For industrial-scale production, the same multi-component reaction can be optimized for larger batches. The use of recyclable catalysts and green solvents makes the process environmentally friendly and cost-effective. The reaction conditions, such as temperature and solvent choice, can be fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-phenyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-amino-1-phenyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity. Pathways involved include inhibition of bacterial enzymes and modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile stands out due to its simpler structure, which makes it easier to synthesize and modify. Its unique combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-amino-1-phenylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-8-6-10(12)14(13-8)9-4-2-1-3-5-9/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADAXFFKBYFMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(phenyldiazenyl)succinonitrile (Preparation 55, 2.84 g, 15.43 mmol) in dichloromethane (103 mL) was added a 10% aqueous solution of potassium carbonate (77 mL, 55.71 mmol). The reaction was stirred at room temperature for 18 hours. The organic layer was separated dried over magnesium sulphate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 0-3% MeOH in DCM to afford the title compound (1.24 g, 44%).
Name
ethyl 2-(phenyldiazenyl)succinonitrile
Quantity
2.84 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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